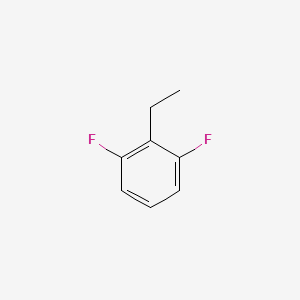

2-Ethyl-1,3-difluorobenzene

Description

Contextualization within the Field of Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, holds a unique and vital position in the chemical sciences. wikipedia.orgnumberanalytics.com The carbon-fluorine bond is the strongest single bond in organic chemistry, a characteristic that imparts exceptional stability to fluorinated molecules. chinesechemsoc.org Fluorine's high electronegativity and small atomic size dramatically influence a molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding affinity. chinesechemsoc.orgyoutube.com These altered properties make organofluorine compounds highly valuable in numerous sectors, including pharmaceuticals, agrochemicals, and materials science. wikipedia.orgnumberanalytics.com It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. chinesechemsoc.org 2-Ethyl-1,3-difluorobenzene, as a member of the fluorinated aromatics class, is a prime example of a molecule whose utility is defined by the foundational principles of organofluorine chemistry. numberanalytics.com

Significance as a Strategic Molecular Building Block in Advanced Synthesis

Fluorinated compounds, often referred to as "building blocks," are essential components in the assembly of more complex molecules. alfa-chemistry.com The use of these pre-fluorinated starting materials is a dominant strategy in drug discovery and materials science, as it often provides a more efficient and controlled synthetic route compared to introducing fluorine atoms at a later stage. alfa-chemistry.comtandfonline.com this compound and related difluorobenzene derivatives serve as versatile intermediates. The fluorine atoms on the aromatic ring can influence the reactivity of the ring itself and provide sites for further functionalization or act as stable substituents that enhance the final product's properties. The ethyl group offers another point for chemical modification. This combination of features allows chemists to use this compound as a scaffold to construct a diverse range of complex target molecules with desirable, fluorine-imparted characteristics.

Current Research Trajectories and Emergent Challenges for Difluorobenzene Derivatives

The demand for novel fluorinated compounds continues to drive research into difluorobenzene derivatives. Current research is focused on developing new and more efficient synthetic methods to create these molecules and to incorporate them into larger, more complex structures. numberanalytics.comarchivemarketresearch.com A significant area of investigation is the development of transition metal-catalyzed reactions, which offer highly selective and efficient ways to form carbon-fluorine bonds and functionalize fluorinated aromatic rings. numberanalytics.comnumberanalytics.com

However, challenges remain. The synthesis of fluorinated aromatics can be difficult due to the high reactivity of some fluorinating agents and the potential for unwanted side reactions or poor regioselectivity. numberanalytics.compharmtech.com For instance, traditional methods often require harsh conditions that are not compatible with sensitive functional groups. acs.org Overcoming these hurdles, particularly in the context of "late-stage fluorination" where fluorine is introduced at the end of a complex synthesis, is a major goal. pharmtech.com The development of greener, more sustainable fluorination methods is also an emerging priority, addressing concerns about the environmental impact of certain fluorochemicals and their production processes. databridgemarketresearch.com

Historical Development of Fluorinated Aromatic Synthesis Methodologies

The journey to modern aromatic fluorination techniques has been a long and incremental process. Early efforts in the 19th and early 20th centuries were hampered by the extreme reactivity of elemental fluorine and the lack of selective reagents. numberanalytics.comnih.gov A landmark achievement was the development of the Balz-Schiemann reaction in 1927. nih.gov This method, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, became a cornerstone for synthesizing aryl fluorides for many decades. nih.govgoogle.com Despite its utility, the Balz-Schiemann reaction has limitations, including often harsh conditions and the need to handle potentially explosive diazonium salts, which can hinder its scalability. researchgate.netacs.org

Another classical approach is halogen exchange (Halex) reactions, where a chloro- or bromo-substituent on an activated aromatic ring is replaced by fluoride (B91410), typically using a fluoride salt like potassium fluoride. nih.gov In recent decades, the field has been revolutionized by the advent of modern fluorinating agents and catalytic methods. The development of electrophilic N-F reagents, such as Selectfluor, provided safer and more versatile options for fluorination. beilstein-journals.org Furthermore, the rise of transition-metal catalysis, particularly with palladium and copper, has opened up new pathways for creating C-F bonds with unprecedented efficiency and selectivity, transforming the synthesis of complex fluorinated aromatics like this compound. numberanalytics.comnumberanalytics.comacs.org

Data Table for this compound

| Property | Value |

| Molecular Formula | C₈H₈F₂ |

| Molecular Weight | 142.15 g/mol |

| CAS Number | 152422-03-2 |

(Note: Comprehensive experimental data for this specific compound is not widely available in public literature. The table reflects basic molecular properties.)

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1,3-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSMRMCWSGHMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Ethyl 1,3 Difluorobenzene and Analogues

Synthetic Approaches to 2-Ethyl-1,3-difluorobenzene

The synthesis of this compound can be envisioned through two primary strategic disconnections: constructing the molecule by modifying a pre-existing difluorobenzene core or by forming the aromatic ring from acyclic precursors that already contain the requisite functional groups.

Precursor-Based Strategies for Ring Closure and Functionalization

Building the this compound structure from the ground up involves the cyclization of a carefully chosen acyclic precursor. This bottom-up approach offers control over the substitution pattern. A hypothetical retrosynthetic analysis suggests that the target molecule could be formed through an aromatization reaction of a cyclic precursor, which itself is assembled from smaller fragments.

For instance, a strategy could involve the use of gem-difluoroalkenes, which are versatile building blocks in fluorine chemistry. stackexchange.com A reaction sequence could be designed where a precursor containing an ethyl group and a suitable diene system undergoes a cycloaddition reaction with a difluorinated C2 synthon, followed by an elimination or oxidation step to form the aromatic ring. While specific examples leading directly to this compound are scarce, the principles are well-established in the synthesis of other complex fluorinated aromatics. numberanalytics.com

Selective Functionalization of Difluorobenzene Scaffolds

A more direct route involves the introduction of an ethyl group onto the 1,3-difluorobenzene (B1663923) scaffold. The primary challenge in this approach is achieving the desired regioselectivity. The two fluorine atoms on the ring are deactivating and direct electrophiles primarily to the C4 and C6 positions (ortho/para to the fluorine atoms) and, to a lesser extent, the C5 position. The C2 position, situated between the two fluorine atoms, is the most sterically hindered and electronically deactivated site for electrophilic substitution.

Friedel-Crafts Reactions: Classical Friedel-Crafts alkylation or acylation reactions are common methods for installing alkyl or acyl groups on aromatic rings. wikipedia.orgmt.com However, in the case of 1,3-difluorobenzene, these reactions are known to be challenging and typically yield the 4-substituted product. For example, the Friedel-Crafts acylation of 1,3-difluorobenzene with various acylating agents consistently results in the formation of 1-(2,4-difluorophenyl) keto-derivatives, where substitution has occurred at the C4 position. fluorine1.ru This strong preference is due to the combined directing effects of the two fluorine atoms and the steric hindrance at the C2 position. Direct Friedel-Crafts ethylation would be expected to follow the same regiochemical preference, making the synthesis of the 2-ethyl isomer by this method highly improbable.

Modern C-H Functionalization: More recent advances in transition-metal-catalyzed C-H activation offer alternative pathways that can exhibit different regioselectivity compared to classical electrophilic substitutions. These methods can functionalize C-H bonds that are otherwise unreactive. researchgate.net Research has shown that the reaction of 1,3-difluorobenzene with metal complexes can lead to the formation of products resulting from C-H activation at the C2 position, between the two fluorine atoms. researchgate.net While these studies often focus on borylation or coupling with other reagents, they establish the principle that the C2 position can be targeted, providing a potential, albeit advanced, route to this compound.

General Synthetic Routes for Difluorinated Benzene (B151609) Derivatives

The synthesis of the broader class of difluorinated benzene derivatives relies on a variety of robust reaction types, with Nucleophilic Aromatic Substitution (SNAr) being a cornerstone methodology.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a powerful tool for the synthesis of highly functionalized aromatic compounds, particularly those containing fluorine. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent loss of a leaving group restores the ring's aromaticity.

Fluorine is an excellent leaving group for SNAr reactions. Its high electronegativity strongly polarizes the carbon-fluorine bond and helps to stabilize the anionic Meisenheimer intermediate through its inductive effect. Consequently, the reactivity of aryl halides in SNAr reactions follows the order F > Cl > Br > I, the reverse of the trend seen in SN2 reactions. wikipedia.org Even non-activated aryl fluorides can undergo substitution with certain nucleophiles, sometimes proceeding through a concerted mechanism rather than a stepwise one. researchgate.net

The rate of SNAr reactions is dramatically increased by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups, such as nitro (-NO2), cyano (-CN), or acyl (-COR), activate the ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate. iscnagpur.ac.in

A classic example is the reaction of 2,4-difluoronitrobenzene (B147775) with various nucleophiles. The nitro group at C1 strongly activates the fluorine atoms at the C2 (ortho) and C4 (para) positions, making them susceptible to displacement. This high reactivity allows for the synthesis of a wide range of substituted nitrobenzene (B124822) derivatives under relatively mild conditions. acs.orgacs.org

Controlling the position of substitution is critical for the synthesis of specific isomers. In activated systems, regioselectivity is largely governed by the location of the electron-withdrawing groups.

Electronic Effects: Nucleophilic attack preferentially occurs at positions ortho and para to the activating EWG, as this allows the negative charge of the intermediate to be delocalized onto the EWG, leading to a more stable intermediate. For a substrate like 2,4-difluoronitrobenzene, nucleophilic attack is heavily favored at the C4 position (para to the nitro group) over the C2 position (ortho to the nitro group). acs.org

Solvent Effects: The choice of solvent can also be a key factor in controlling regioselectivity. Studies have shown that nonpolar solvents can favor ortho-selective nucleophilic substitution in substrates like 2,4-difluoronitrobenzene, potentially through a six-membered polar transition state, whereas polar solvents may favor the para product. acs.org

Mechanism in Non-Activated Systems: For less activated systems, such as 1,3,5-trifluorobenzene, the regioselectivity can be different. Some experimental and computational studies suggest that these reactions may proceed via a concerted (single transition state) mechanism, where the relative fluorine substituent rate factors are ortho-F > meta-F, a reversal of the trend seen in typical two-step SNAr reactions. researchgate.net

The following table summarizes the directing effects in the SNAr of a model activated substrate.

| Position of Attack | Relation to Nitro Group | Stability of Intermediate | Observed Outcome |

|---|---|---|---|

| C4-F | Para | High (Charge delocalized onto NO2) | Major Product |

| C2-F | Ortho | Moderate (Charge delocalized onto NO2, some steric hindrance) | Minor Product |

Activation by Electron-Withdrawing Groups

Electrophilic Fluorination Strategies

Electrophilic fluorination represents a primary method for the direct introduction of fluorine onto an aromatic ring. wikipedia.org This approach involves the reaction of a carbon-centered nucleophile (the aromatic ring) with an electrophilic fluorine source ("F+"). wikipedia.org While elemental fluorine (F₂) can act as an electrophile under specific conditions, its high reactivity often leads to a lack of selectivity and over-fluorination. benthamscience.comdur.ac.uk Consequently, a variety of reagents containing nitrogen-fluorine (N-F) bonds have been developed, offering greater stability, safety, and selectivity. wikipedia.orgacs.org

Aromatic systems that are "deactivated," meaning they are less susceptible to electrophilic attack due to electron-withdrawing substituents, present a significant challenge for direct fluorination. worldscientific.com Direct electrophilic fluorination of such compounds is difficult to achieve, often resulting in side reactions and polymerization. worldscientific.com

Early methods struggled with these substrates; for instance, N-fluoroperfluoroalkylsulfonimides were reported to be ineffective for the fluorination of deactivated aromatics like chlorobenzene. worldscientific.com To overcome these challenges, highly reactive fluorinating systems are required. Research has shown that using elemental fluorine in conjunction with a strong acid like trifluoromethanesulfonic acid (triflic acid) can promote the fluorination of deactivated fluoroaromatics. For example, fluorobenzene (B45895) can be further fluorinated to a mixture of difluorobenzene isomers in a mixed solvent system containing as little as 5-10% triflic acid. Similarly, reacting deactivated aromatics with fluorine in concentrated sulfuric acid can achieve a high degree of fluorination. Another effective system for fluorinating a wide variety of aromatic compounds, including deactivated ones, involves using Selectfluor™ (F-TEDA-BF₄) in the presence of trifluoromethanesulfonic acid, which provides good to excellent yields under mild conditions. worldscientific.com

The development of stable and selective electrophilic fluorinating reagents has been pivotal for the synthesis of organofluorine compounds. wikipedia.org These reagents typically feature an N-F bond, where the nitrogen atom is attached to strong electron-withdrawing groups, rendering the fluorine atom electrophilic. wikipedia.org They offer a safer and more manageable alternative to highly reactive sources like elemental fluorine or acetyl hypofluorite. wikipedia.orgbenthamscience.com

Commonly used reagents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. alfa-chemistry.comnumberanalytics.comwikipedia.org NFSI is noted for its high fluorination ability, stability, and solubility in various organic solvents, making it suitable for fluorinating aromatic hydrocarbons. alfa-chemistry.com Selectfluor® is also a stable and versatile reagent, valued for its high thermal stability and strong oxidizing properties, enabling the fluorination of electron-rich aromatic compounds in high yields. alfa-chemistry.com The choice of reagent depends on the specific substrate and desired reaction outcome. numberanalytics.com

| Reagent Name | Abbreviation | Characteristics | Typical Applications |

|---|---|---|---|

| N-fluorobenzenesulfonimide | NFSI | Economical, stable, safe, high electrophilicity, soluble in various organic solvents. alfa-chemistry.comwikipedia.org | Fluorination of olefins, aromatic hydrocarbons, amides, and nitriles. alfa-chemistry.comnumberanalytics.com |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® (F-TEDA-BF₄) | Stable, mild conditions, high thermal stability, low toxicity, strong oxidizing properties. alfa-chemistry.comworldscientific.com | Fluorination of enamines, dicarbonyl compounds, and electron-rich aromatic compounds. alfa-chemistry.comnumberanalytics.com |

| N-fluoropyridinium salts | NFPy | Reactivity is tunable by altering substituents on the pyridine (B92270) ring. alfa-chemistry.com | Fluorination of enol compounds, multi-electron aromatic compounds, and sulfides. alfa-chemistry.com |

| N-fluoro-o-benzenedisulfonimide | NFOBS | An effective N-fluorosulfonimide reagent. wikipedia.org | Used with aryl Grignard and aryllithium reagents to produce fluoroarenes. wikipedia.org |

Direct Fluorination of Deactivated Aromatic Systems

Difluorocarbene Insertion Reactions for 1,3-Difluorobenzene Synthesis

An innovative strategy for constructing the 1,3-difluorobenzene skeleton involves the use of difluorocarbene (:CF₂). cas.cnnumberanalytics.com Difluorocarbene is a reactive intermediate that can undergo [2+1] cycloaddition with alkenes and alkynes. cas.cncas.cn This method is particularly noteworthy because it allows for the formation of the 1,3-difluoro substitution pattern, which can be challenging to achieve through direct fluorination. jmu.edu

A specific and elegant application of difluorocarbene chemistry is the reaction with 1,2-disubstituted cyclobutenes to generate 1,3-difluorobenzene derivatives. dokumen.pubjmu.edu This reaction proceeds through a unique ring-expansion pathway. The synthesis is distinctive because the two fluorine atoms, originating from the same difluorocarbene molecule, end up in a 1,3-relationship on the newly formed benzene ring. jmu.edu

The proposed mechanism involves the initial [2+1] cycloaddition of difluorocarbene to the double bond of the cyclobutene, forming a difluorobicyclopentane intermediate. dokumen.pub This is followed by the elimination of hydrogen fluoride (B91410) (HF), leading to a fluorocyclopentadiene derivative. A second difluorocyclopropanation and another HF elimination event complete the transformation, yielding the 1,3-difluorinated aromatic ring. dokumen.pub This method has been successfully used to synthesize analogues such as 1,3-Difluoro-2-methyl-4-phenylbenzene from 1-phenyl-2-methylcyclobutene. jmu.edu

The generation of difluorocarbene is a critical step in these synthetic pathways. cas.cn A variety of precursors and activation methods have been developed to produce this reactive species under different conditions. cas.cn An ideal difluorocarbene reagent should allow for its generation across a wide range of temperatures and in various solvents to ensure compatibility with diverse transformations. cas.cn

One of the most widely used and versatile precursors is (Trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent. cas.cn TMSCF₃ can generate difluorocarbene when activated by a suitable initiator. For instance, sodium iodide (NaI) is often used as a mild initiator, which is particularly effective for less-reactive alkenes that require higher temperatures. cas.cnacs.org The mechanism is believed to proceed through the formation of a trifluoromethyl anion (CF₃⁻), followed by α-elimination of a fluoride ion to release difluorocarbene. cas.cnacs.org Other precursors like trimethylsilyl (B98337) 2,2-difluoro-2-fluorosulfonylacetate (TFDA) can also release difluorocarbene in the presence of an activator, such as a fluoride ion or an N-heterocyclic carbene (NHC) catalyst. nii.ac.jp The generated difluorocarbene is an electrophilic species that readily adds to electron-rich C-C multiple bonds to form gem-difluorocyclopropanes and cyclopropenes. cas.cncas.cnresearchgate.net

Cyclobutene-Mediated Approaches

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them indispensable for the synthesis of complex organic molecules like this compound. eie.grtcichemicals.com These reactions, such as the Suzuki-Miyaura, Sonogashira, and Negishi couplings, typically employ palladium or nickel catalysts to couple an organometallic reagent with an organic halide or triflate. eie.grtcichemicals.commdpi.com

In the context of synthesizing this compound, these methods can be applied in two main ways. First, a pre-formed 1,3-difluorobenzene ring bearing a leaving group (e.g., bromine, iodine, or triflate) can be coupled with an ethyl-containing organometallic reagent (e.g., ethylboronic acid in a Suzuki coupling). mdpi.comrsc.org For example, palladium complexes with specialized phosphine (B1218219) ligands have proven effective in coupling aryl Grignard reagents with difluorobenzene substrates. mdpi.com Conversely, an ethyl-substituted aromatic ring could be difluorinated, although this is often less direct.

Furthermore, transition metal catalysis is also employed in the synthesis of the 1,3-difluorobenzene ring itself. For instance, 1,3-difluorobenzene can be prepared via the catalytic decarbonylation of 2,4-difluorobenzaldehyde (B74705) using a palladium on barium sulfate (B86663) or palladium on carbon catalyst at high temperatures. google.com Another route involves the catalytic dehalogenation of halogen-substituted 1,3-difluorobenzenes, such as 2,4-difluorochlorobenzene, using a palladium catalyst and hydrogen gas. google.comgoogle.com These catalytic methods provide efficient pathways to key intermediates required for the final synthesis of the target molecule.

Reductive Dehalogenation Processes

Reductive dehalogenation serves as a significant pathway for the synthesis of fluorinated aromatic compounds, including analogues of this compound. This process involves the replacement of a halogen atom with a hydrogen atom and can be performed under both anaerobic and aerobic conditions. nih.gov For polyhalogenated aromatic compounds, this method is crucial for selectively removing halogen atoms to yield partially fluorinated derivatives. fluorine1.ru

One established method for preparing 1,3-difluorobenzene, a structural analogue of the target compound, is through the reductive dehalogenation of chloro-m-difluorobenzenes, such as 2,4-difluorochlorobenzene. google.com This reaction is typically carried out using hydrogen gas in the presence of a palladium catalyst and a base to neutralize the resulting hydrogen halide. google.comgoogle.com Various bases can be employed, including alkali metal hydroxides (NaOH, LiOH), magnesium oxide, and amines. google.com The choice of base and reaction conditions can influence the reaction's efficiency. For instance, the reductive dehalogenation of 2,4-difluorochlorobenzene to 1,3-difluorobenzene has been successfully achieved using a Pd/C catalyst with different bases, as detailed in the table below.

Table 1: Reductive Dehalogenation of 2,4-difluorochlorobenzene to 1,3-difluorobenzene

| Base | Temperature (°C) | Catalyst | Outcome | Reference |

|---|---|---|---|---|

| LiOH | 100 | 5% Pd/C | Successful dechlorination | google.com |

| NaOH | 100 | 5% Pd/C | Successful dechlorination | google.com |

| Ammonia | 105 | 5% Pd/C | Successful dechlorination | google.com |

| Tri-(N-dodecyl)amine | 100 | 5% Pd/C | Successful dechlorination | google.com |

| MgO | 140 | 5% Pd/C | Reaction required higher temperature | google.com |

Mechanochemical approaches, utilizing ball milling, also offer a versatile method for the reductive dehalogenation of polyhalogenated aromatic compounds at room temperature. researchgate.net This technique, termed Dehalogenation by Mechanochemical Reaction (DMCR), employs metals like magnesium in the presence of a hydrogen donor to convert hazardous halogenated compounds into their non-halogenated parent hydrocarbons. researchgate.net

Furthermore, microbial degradation pathways employ reductive dehalogenation as a key step in breaking down halogenated aromatic compounds. nih.govbohrium.com Organohalide-respiring bacteria, for example, can utilize a broad spectrum of halogenated aromatics as respiratory electron acceptors, replacing a halogen with a hydrogen atom. nih.gov

Suzuki-Miyaura Cross-Coupling and Related Methodologies

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds and has been extensively applied to the preparation of fluorinated aromatics. libretexts.orgresearchgate.netmdpi.com This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org For the synthesis of analogues of this compound, this methodology allows for the introduction of an ethyl group or other substituents onto a difluorobenzene core.

The synthesis of polyfluorinated biphenyls often pushes the boundaries of Suzuki-Miyaura coupling, especially when dealing with electron-poor substrates. acs.org The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions like homocoupling. acs.org For instance, in the coupling of fluorinated phenylboronic acids with fluorinated bromobenzenes, ligands such as XPhos and SPhos have been employed with palladium precatalysts. acs.org The base used, such as Na2CO3, K2CO3, or Cs2CO3, can also significantly influence the reaction outcome. acs.org

A study on the synthesis of polyfluorinated biphenyls investigated the coupling of 2,3,4,5,6-pentafluorophenylboronic acid with 2,3,4,5-tetrafluorobromobenzene. The reaction conditions and outcomes are summarized below.

Table 2: Suzuki-Miyaura Coupling of Fluorinated Arenes

| Ligand | Base | Product Yield (%) | Homocoupling (%) | Reference |

|---|---|---|---|---|

| XPhos | Na2CO3 | 44 | 12 | acs.org |

| XPhos | K2CO3 | 35 | 9 | acs.org |

| XPhos | Cs2CO3 | 44 | 14 | acs.org |

| SPhos | Na2CO3 | 36 | 13 | acs.org |

| SPhos | K2CO3 | 60 | 9 | acs.org |

| SPhos | Cs2CO3 | 39 | 12 | acs.org |

The synthesis of 1,4-Bis(3,3,3-triphenylpropynyl)-2,3-difluorobenzene, a complex molecule with a difluorobenzene core, was achieved through a Sonogashira coupling, a related cross-coupling reaction, between 1,4-bis(trifluoromethanesulfonate)-2,3-difluorobenzene and a terminal acetylene. ucla.edu This demonstrates the versatility of cross-coupling reactions in constructing complex fluorinated aromatic structures.

Flow Chemistry Approaches for Fluorinated Aromatic Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as enhanced safety, efficient mixing, and precise temperature control. jst.go.jp These benefits are particularly relevant for fluorination reactions, which can be highly exothermic and may involve hazardous reagents. jst.go.jp

Microflow systems have been successfully employed for the synthesis of fluoroaromatic compounds through the fluorination of benzynes. jst.go.jpnih.gov This approach allows for rapid reaction times, often on the scale of seconds, and can lead to higher yields compared to traditional batch processes. nih.gov The efficient heat dissipation in microreactors helps to minimize the formation of byproducts. jst.go.jp

A notable application of flow chemistry is the PFAS-free synthesis of molecules containing a trifluoromethyl group. uva.nl Researchers have developed a microfluidic flow module where a caesium fluoride salt acts as the fluorine source, avoiding the use of PFAS reagents. uva.nl This system enables the generation of reactive trifluoromethyl anions which can then be reacted with various substrates to produce pharmaceutical and agrochemical compounds. uva.nl

Continuous-flow processes have also been developed for reactions such as the conversion of 2,4-difluoroaniline (B146603) to 1,3-difluorobenzene, highlighting the potential for scalable and efficient production of fluorinated building blocks. researchgate.net

Mechanistic Investigations of Key Synthetic Transformations

Elucidation of Rate-Determining Steps and Reaction Intermediates

Understanding the mechanism of a chemical reaction is crucial for its optimization. For the Suzuki-Miyaura cross-coupling, the generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.com The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. libretexts.org

In the context of fluorinated substrates, mechanistic studies have provided deeper insights. For the nickel-catalyzed Suzuki-Miyaura coupling of acid fluorides, DFT calculations have shown that the reaction proceeds through four stages: oxidative addition of the C-F bond, transmetalation, carbonyl deinsertion, and reductive elimination. rsc.org These studies revealed that the chemoselectivity is determined by the competitive rotation of the Ni-B and Ni-C(aryl) bonds in an early intermediate, and that carbonyl migratory insertion is the rate-determining step. rsc.org

Mechanistic studies on the desulfonylative Suzuki-Miyaura cross-coupling to form α-fluorinated arylmethanes have utilized radical and electron-transfer inhibitors to probe the reaction pathway. researchgate.net Theoretical calculations of the energy profile for the C-SO2 bond activation step have also been performed to identify key intermediates and transition states. researchgate.net

Catalyst Design Principles and Optimization of Reaction Conditions

The success of transition-metal-catalyzed reactions for synthesizing fluorinated aromatics heavily relies on the design of the catalyst and the optimization of reaction conditions. nih.gov The formation of a C-F bond via reductive elimination from a metal center is a challenging step due to the high strength of metal-fluorine bonds. nih.gov

For palladium-catalyzed C-F bond formation, the use of bulky, electron-rich phosphine ligands, such as t-BuBrettPhos, has been instrumental. nih.gov These ligands promote the formation of three-coordinate arylpalladium(II) fluoride complexes, which are more prone to undergo C-F reductive elimination. nih.gov

In nickel-catalyzed cross-coupling reactions of fluoro-aromatics, bidentate phosphine ligands like DPPE and DPPP have proven effective. mdpi.com The choice of catalyst can also impart different selectivity. For example, nickel and palladium complexes have been shown to be complementary catalysts for the cross-coupling of Grignard reagents with fluoro-aromatics, exhibiting different selectivities. mdpi.com

The optimization of reaction conditions extends to the choice of base and solvent. In Suzuki-Miyaura couplings, the base is required to activate the organoboron reagent for transmetalation. researchgate.net However, base-free conditions have been developed, for instance, in the nickel-catalyzed decarbonylative coupling of acid fluorides with organoboron reagents, where the mechanism allows for direct transmetalation. researchgate.net The development of robust catalysts, such as acenaphthoimidazolylidene palladium complexes, has enabled Suzuki-Miyaura reactions of sterically hindered substrates to proceed in excellent yields under mild conditions. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Ethyl 1,3 Difluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to map out the molecular skeleton and define the spatial arrangement of atoms.

The ¹H NMR spectrum of 2-Ethyl-1,3-difluorobenzene is expected to show distinct signals corresponding to the ethyl group and the aromatic protons on the benzene (B151609) ring.

The ethyl group protons will manifest as two separate multiplets:

A quartet corresponding to the methylene (B1212753) protons (-CH₂-), arising from coupling with the three adjacent methyl protons. This signal is anticipated in the range of 2.6-2.8 ppm.

A triplet corresponding to the methyl protons (-CH₃) due to coupling with the two methylene protons, expected around 1.2-1.4 ppm.

The aromatic region will be more complex due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The molecule has three aromatic protons at positions 4, 5, and 6.

The proton at C5 is expected to appear as a triplet of triplets, due to coupling with the two adjacent aromatic protons (H4 and H6) and two meta-positioned fluorine atoms.

The protons at C4 and C6 are chemically equivalent due to symmetry and would be expected to appear as a complex multiplet due to ortho-coupling with H5 and meta-coupling to the fluorine atoms. For the parent compound, 1,3-difluorobenzene (B1663923), the aromatic protons appear in a range of δ 6.6-7.3 ppm, and similar shifts are expected for the ethyl-substituted derivative. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₃ | 1.2 - 1.4 | Triplet (t) | JH,H ≈ 7-8 |

| -CH₂- | 2.6 - 2.8 | Quartet (q) | JH,H ≈ 7-8 |

| H-5 | ~ 6.8 | Triplet of triplets (tt) | ³JH,H, ⁴JH,F |

| H-4, H-6 | ~ 7.1 | Multiplet (m) | ³JH,H, ³JH,F, ⁵JH,F |

Given the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a crucial technique for characterizing fluorinated compounds. For this compound, the two fluorine atoms at positions 1 and 3 are chemically equivalent. Therefore, a single resonance is expected in the ¹⁹F NMR spectrum.

This signal would be a multiplet due to coupling with the aromatic protons, specifically:

Ortho-coupling to the proton at C2 (if present, but C2 is substituted).

Meta-coupling to the protons at C4 and C6.

Para-coupling to the proton at C5.

The chemical shift for fluorine in fluorobenzenes is typically observed in a range of -110 to -160 ppm relative to a CFCl₃ standard. For 1,3-difluorobenzene itself, the signal appears around -110 ppm. aip.org

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-1, F-3 | -110 to -115 | Multiplet (m) |

The proton-decoupled ¹³C NMR spectrum provides information about the number and electronic environment of the carbon atoms in the molecule. For this compound, a total of six distinct carbon signals are anticipated: four for the aromatic ring and two for the ethyl group.

Aliphatic Carbons: Two signals for the ethyl group (-CH₂- and -CH₃) are expected in the upfield region of the spectrum (δ 10-30 ppm).

Aromatic Carbons: Four signals are expected for the six aromatic carbons due to molecular symmetry (C1/C3, C4/C6 are equivalent pairs). A key feature of the aromatic region is the presence of carbon-fluorine (C-F) coupling.

C1 and C3: These carbons are directly bonded to fluorine and will appear as a doublet with a large one-bond coupling constant (¹JC,F) of approximately 240-250 Hz. rsc.org

C2: This carbon, bonded to the ethyl group and flanked by two fluorine atoms, will appear as a triplet due to a two-bond coupling (²JC,F).

C4 and C6: These carbons will appear as a doublet due to two-bond coupling (²JC,F) to the adjacent fluorine at C3 and C1, respectively.

C5: This carbon will show a three-bond coupling (³JC,F) to both fluorine atoms, likely resulting in a triplet.

The chemical shifts can be predicted based on data from 1,3-difluorobenzene and ethylbenzene. nih.govchemicalbook.comnist.gov

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| -CH₃ | ~15 | Singlet (s) |

| -CH₂- | ~25 | Singlet (s) |

| C-5 | ~110 | Triplet (t) |

| C-4, C-6 | ~125 | Doublet (d) |

| C-2 | ~130 | Triplet (t) |

| C-1, C-3 | ~163 | Doublet (d) |

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show a clear correlation between the methyl and methylene protons of the ethyl group. In the aromatic region, it would help trace the connectivity between adjacent protons (H4-H5, H5-H6).

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the signals of H4, H5, and H6 to C4, C5, and C6, respectively, and do the same for the ethyl group protons and carbons.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Skeleton Elucidation

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

HRMS is a highly accurate technique that measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the determination of a molecule's elemental formula. For this compound, HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated value. The primary fragmentation pathway would likely involve the loss of a methyl radical (•CH₃) to give a [M-15]⁺ ion, or the loss of an ethyl radical (•C₂H₅) to give a [M-29]⁺ ion.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₈H₈F₂ |

| Calculated Exact Mass [M]⁺ | 142.05941 u |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the non-destructive separation and quantification of this compound. bldpharm.com A reversed-phase HPLC method is typically employed for fluorinated aromatic compounds. tandfonline.comtandfonline.comresearchgate.net In this setup, a nonpolar stationary phase, such as a C18 or a specialized fluorinated phase column, is used with a polar mobile phase. nih.govchromatographyonline.com The mobile phase often consists of a gradient mixture of acetonitrile (B52724) or methanol (B129727) and water, allowing for the efficient elution and separation of the compound from impurities. researchgate.netchemicalbook.com Detection is commonly achieved using a UV detector set at a wavelength where the benzene ring exhibits strong absorbance (e.g., ~254-270 nm). The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, enabling precise quantitative analysis and purity determination.

Table 2: Typical HPLC Parameters for Analysis of Fluorinated Aromatic Compounds

| Parameter | Value |

| Column | Reversed-phase C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 50% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for monitoring the progress of reactions that synthesize or involve this compound, due to its volatility. researchgate.netnih.gov The GC component separates volatile compounds from a mixture, which are then identified by the MS component. oup.comnist.gov Samples are injected into the GC, where they are vaporized and carried by an inert gas through a capillary column (e.g., a nonpolar Rxi-5Sil MS or mid-polar DB-624). researchgate.net The column is subjected to a temperature program to separate components based on their boiling points and interactions with the stationary phase. cdc.gov As each component elutes, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern or "fingerprint" that allows for definitive identification. This enables researchers to track the consumption of reactants and the formation of products and byproducts over time. epa.gov

Table 3: Representative GC-MS Parameters for Volatile Organic Compound Analysis

| Parameter | Value |

| GC Column | Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, 1.2 mL/min constant flow |

| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |

| Injector Temp. | 250 °C |

| MS Ionization | Electron Impact (EI), 70 eV |

| Mass Range | 35-350 amu (full scan) |

| MS Transfer Line | 280 °C |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

X-ray Crystallography for Solid-State Structural Determination

Although this compound is a liquid at room temperature, its solid-state structure can be determined by growing single crystals at low temperatures (in-situ crystallization) and analyzing them via X-ray crystallography. acs.orgmdpi.com This technique provides definitive information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystalline state. While specific crystallographic data for this compound is not publicly available, analysis of its parent compound, 1,3-difluorobenzene, reveals it crystallizes in the monoclinic system, which is a common packing arrangement for such molecules. researchgate.net This powerful technique would confirm the substitution pattern and the conformation of the ethyl group relative to the difluorinated aromatic ring. mdpi.comtandfonline.com

Table 4: Representative Crystallographic Data for 1,3-Difluorobenzene

| Parameter | Value |

| Chemical Formula | C₆H₄F₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.5862 |

| b (Å) | 5.8643 |

| c (Å) | 21.8415 |

| β (°) | 92.206 |

| Volume (ų) | 2097.55 |

| Z (molecules/unit cell) | 16 |

| Data obtained for the related compound 1,3-difluorobenzene provides an example of typical crystallographic parameters. researchgate.net |

The solid-state packing of fluorinated aromatic compounds is governed by a variety of weak intermolecular interactions. mdpi.com In the crystal lattice of this compound, C-H···F interactions are expected to be significant structure-directing forces. acs.orgnih.gov These interactions, which can be considered weak hydrogen bonds, form between the electropositive hydrogen atoms (of both the ethyl group and the benzene ring) and the electronegative fluorine atoms of neighboring molecules. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. epa.govspectroscopyonline.com Both methods provide a characteristic "fingerprint" that is unique to the molecule's structure, including its functional groups and substitution pattern.

For this compound, the spectra would exhibit distinct bands corresponding to the vibrations of the ethyl group and the 1,3-disubstituted (meta) benzene ring.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically produce a set of peaks in the 1450-1620 cm⁻¹ region. spectroscopyonline.com

C-F Stretching: The strong electronegativity of fluorine results in intense C-F stretching bands, typically found in the 1100-1300 cm⁻¹ region. ias.ac.in

Out-of-Plane Bending: The pattern of C-H out-of-plane (OOP) wagging bands between 700-900 cm⁻¹ is highly diagnostic of the benzene ring substitution pattern. For a 1,2,3-trisubstituted ring (considering the ethyl group and two fluorines), characteristic bands would confirm the arrangement. The region between 1650-2000 cm⁻¹, known as the "benzene fingers," shows weak overtone and combination bands whose pattern is also indicative of the substitution. spectroscopyonline.com

IR and Raman spectroscopy are governed by different selection rules; vibrations that cause a change in dipole moment are IR active, while those that cause a change in polarizability are Raman active. researchgate.netthermofisher.com Therefore, using both techniques provides a more complete vibrational profile of the molecule. chemicalbook.com

Table 5: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1620 - 1450 | IR, Raman |

| CH₂/CH₃ Bending | 1470 - 1370 | IR, Raman |

| C-F Stretch | 1300 - 1100 | IR (Strong) |

| C-H Out-of-Plane Wag | 900 - 700 | IR (Strong) |

| Ring Bending | 700 - 650 | IR, Raman |

Computational Chemistry and Theoretical Investigations of 2 Ethyl 1,3 Difluorobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules like 2-Ethyl-1,3-difluorobenzene. researchgate.netdergipark.org.tr This method calculates the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost that is suitable for medium-sized organic molecules. researchgate.net DFT calculations, often using functionals like B3LYP, are instrumental in predicting molecular geometries, electronic behavior, and spectroscopic characteristics. researchgate.netaip.orgresearchgate.net

Geometric Optimization and Conformational Landscapes

A fundamental step in computational analysis is geometric optimization, where DFT calculations are used to find the lowest energy, most stable three-dimensional structure of the molecule. dergipark.org.tr For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that constitute a minimum on the potential energy surface.

A key structural feature of this molecule is the ethyl group, which can rotate around the C-C single bond connecting it to the benzene (B151609) ring. This rotation gives rise to different conformers. A conformational analysis, typically performed by systematically rotating this dihedral angle and calculating the energy at each step, would reveal the molecule's conformational landscape. dergipark.org.trmdpi.com This analysis would identify the most stable conformer (the global minimum) and any other local energy minima. It is expected that the most stable conformation would involve the ethyl group being positioned to minimize steric hindrance with the adjacent fluorine atom. While detailed experimental data on the specific rotational barriers for this compound is not available, the principles of conformational analysis are well-established. researchgate.netmdpi.com

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for understanding chemical reactivity. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. acs.orglibretexts.org

The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (Egap), are key indicators of a molecule's kinetic stability, chemical reactivity, and electronic properties. acs.orgwuxiapptec.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and can be easily polarized. acs.org

For this compound, the two highly electronegative fluorine atoms are expected to lower the energies of both the HOMO and LUMO compared to ethylbenzene. The ethyl group has a weak electron-donating effect. DFT calculations would precisely quantify these energies. While specific values for this compound are not published, related fluorinated aromatic compounds provide insight into the expected range for the HOMO-LUMO gap. researchgate.netresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies (Hypothetical) This table presents hypothetical but realistic FMO energy values that could be expected from a DFT calculation on this compound, for illustrative purposes.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -0.95 | Electron acceptor, antibonding π* character |

| HOMO | -6.85 | Electron donor, bonding π character |

| Energy Gap (Egap) | 5.90 | Indicator of chemical stability and reactivity |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. iucr.orgwolfram.com It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different charge regions. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green or yellow areas represent neutral potential. iucr.orgnih.gov

For this compound, an MEP map would be expected to show regions of high negative potential (red) localized around the highly electronegative fluorine atoms. iucr.orgresearchgate.net The π-system of the aromatic ring would also exhibit negative character. Conversely, regions of positive potential (blue) would be concentrated on the hydrogen atoms, particularly those of the ethyl group. iucr.org This map provides a valuable guide to the molecule's intermolecular interactions and reactive sites. researchgate.net

DFT calculations can quantify the distribution of electronic charge across a molecule by calculating partial atomic charges. Methods like Mulliken or Löwdin population analysis partition the total electron density among the individual atoms, although it is recognized that partial atomic charge is not a direct quantum mechanical observable. researchgate.net

In this compound, the analysis would show significant negative partial charges on the two fluorine atoms due to their high electronegativity. The carbon atoms directly bonded to these fluorines (C1 and C3) would consequently be electron-deficient and carry a positive partial charge, making them potential sites for nucleophilic attack. The hydrogen atoms would all exhibit positive charges, while the remaining carbon atoms of the ring and the ethyl group would have smaller negative or positive charges depending on their local electronic environment.

Table 2: Expected Partial Atomic Charges (Illustrative) This table provides an example of the type of atomic charge data generated by DFT calculations. The values are for illustrative purposes only.

| Atom | Expected Charge (a.u.) |

| C (bonded to F) | Positive |

| C (other ring) | Negative/Slightly Positive |

| C (ethyl) | Negative |

| F | Highly Negative |

| H | Positive |

Molecular Electrostatic Potential (MEP) Mapping

Spectroscopic Property Prediction from First Principles

A powerful application of DFT is the prediction of spectroscopic data from first principles, which can aid in the structural confirmation of synthesized compounds. researchgate.net By calculating the vibrational frequencies and NMR chemical shieldings, theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra can be generated.

For this compound, the calculated IR spectrum would show characteristic vibrational modes. Strong absorption bands corresponding to C-F stretching vibrations are expected in the 1300-1000 cm⁻¹ region. ijsr.net Aromatic C-H stretching would appear above 3000 cm⁻¹, while various C-H and C-C bending and stretching vibrations would populate the fingerprint region.

Theoretical prediction of ¹H and ¹⁹F NMR spectra is also a valuable tool. researchgate.netnih.gov DFT methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can calculate the magnetic shielding tensors for each nucleus. dergipark.org.tr These can be converted to chemical shifts (δ) by referencing them against a standard (e.g., TMS). The predicted spectra would show distinct signals for the aromatic and ethyl protons in the ¹H NMR, and two signals in the ¹⁹F NMR, with chemical shifts and coupling constants influenced by the electronic environment created by the substituents. mdpi.com

Table 3: Predicted Key Vibrational Frequencies (Illustrative) This table shows examples of vibrational modes and their expected frequencies from a DFT calculation.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1300 - 1100 | Strong |

| C-H Bend | 1470 - 800 | Variable |

Based on a thorough review of available scientific literature, there is currently no specific published research focusing on the detailed computational chemistry of this compound that aligns with the requested outline. While computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are widely used to investigate properties of similar fluorinated benzene derivatives mjcce.org.mknih.govbohrium.com, dedicated studies on this compound covering NMR chemical shift tensors, detailed vibrational analysis, reaction energetics, and solvation effects could not be located in the public domain.

General computational methodologies exist for each of the requested sections:

NMR Chemical Shift Tensor Calculations: These are typically performed using methods like Gauge-Including Atomic Orbitals (GIAO) within DFT frameworks to understand the electronic environment around each nucleus. acs.orgacs.org

Vibrational Frequency Assignments and Normal Mode Analysis: These analyses are standard outputs of quantum chemical calculations (e.g., using DFT) that help in interpreting experimental infrared and Raman spectra by assigning calculated vibrational modes to observed spectral bands. sci-hub.selibretexts.org

Reaction Mechanism Elucidation and Energetics: Computational chemistry is a powerful tool for mapping reaction potential energy surfaces, locating transition states, and calculating activation energies, which provides insight into reaction kinetics and thermodynamics. oregonstate.eduxmu.edu.cn

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules, including their interactions with solvent molecules, to understand solvation effects on structure, reactivity, and kinetics. nih.govpitt.edu

However, the application of these methods to this compound specifically is not documented in the available search results. Research has been conducted on related compounds like ethylbenzene, p-difluorobenzene nih.gov, 1,3-difluorobenzene (B1663923) researchgate.net, and other substituted difluorobenzenes , but the strict requirement to focus solely on this compound prevents the inclusion of this data.

Therefore, it is not possible to generate the requested article with scientifically accurate, sourced data for the specified compound and outline.

Transition State Characterization and Reaction Pathways

Molecular Dynamics (MD) Simulations

Conformational Dynamics and Intermolecular Interactions in Solution

The conformational landscape of this compound is primarily dictated by the orientation of the ethyl group relative to the plane of the difluorobenzene ring. The rotation around the C(aryl)-C(ethyl) bond gives rise to different conformers. Theoretical studies on similar alkyl-substituted aromatic rings suggest that the most stable conformer is typically one where the C-C bond of the ethyl group is perpendicular to the plane of the aromatic ring to minimize steric hindrance between the methyl group and the ortho-substituted fluorine atom.

In solution, the dynamics of this conformational equilibrium are influenced by the solvent environment. Molecular dynamics (MD) simulations, often coupled with quantum mechanical calculations, can provide insights into the preferred conformational states and the energy barriers for their interconversion. idosr.org The presence of polar solvents may influence the population of different conformers due to dipole-dipole interactions.

Intermolecular interactions in solution are crucial for understanding the macroscopic properties of this compound. The fluorine atoms, with their high electronegativity, can participate in various non-covalent interactions, including dipole-dipole interactions and the formation of weak hydrogen bonds with solvent molecules. The aromatic ring itself can engage in π-stacking and cation-π interactions. nih.gov Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the electron density and characterize the nature and strength of these weak interactions. eiu.edu Studies on related difluorobenzene systems have shown that the position of fluorine atoms significantly influences the electrostatic potential surface and, consequently, the nature of intermolecular bonding. eiu.edu

Table 1: Illustrative Conformational Analysis of this compound (Note: This data is illustrative and based on typical findings for similar molecules in the absence of specific published data for this compound.)

| Conformer | Dihedral Angle (F-C1-C(ethyl)-C(methyl)) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Perpendicular | 90° | 0.00 | 75 |

| Bisected | 0° | 1.5 | 25 |

Advanced Quantum Chemical Methods (Beyond Standard DFT)

While Density Functional Theory (DFT) is a widely used method for computational studies of molecular systems, it has known limitations, particularly in accurately describing non-covalent interactions and systems with significant electron correlation. cecam.orgresearchgate.net For a more precise understanding of the electronic structure and properties of this compound, advanced quantum chemical methods are often necessary.

Wave-function based theories, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, offer a systematic way to improve upon the Hartree-Fock approximation by including electron correlation effects more explicitly. cecam.org The Coupled-Cluster method with single, double, and perturbative triple excitations, denoted as CCSD(T), is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies and properties, albeit at a higher computational cost. cecam.org

These advanced methods are particularly important for:

Accurate prediction of reaction barriers and conformational energy differences: Where small energy differences are critical, the higher accuracy of methods like CCSD(T) is invaluable.

Studying weak intermolecular interactions: MP2 and CCSD(T) provide a more reliable description of dispersion forces, which are crucial in π-stacking and other van der Waals interactions involving the benzene ring. cecam.org

Calculating excited state properties: Time-dependent versions of these advanced methods, or other sophisticated approaches like multireference configuration interaction (MRCI), are required for an accurate description of electronic excitations, which is beyond the scope of standard ground-state DFT. chemrxiv.org

The application of these methods, while computationally demanding, provides benchmark data against which the performance of various DFT functionals can be assessed for the specific case of this compound and related molecules.

Table 2: Illustrative Comparison of Computational Methods for the Relative Energy of Conformers of this compound (Note: This data is illustrative and based on typical trends observed in computational chemistry.)

| Method | Basis Set | Relative Energy (kcal/mol) of Bisected Conformer |

| DFT (B3LYP) | 6-311+G(d,p) | 1.2 |

| MP2 | 6-311+G(d,p) | 1.6 |

| CCSD(T) | cc-pVTZ | 1.5 |

Applications in Advanced Materials Science and Specialized Chemical Technologies

Role in Functional Organic Materials Development

The strategic placement of fluorine atoms on an aromatic ring is a well-established method for modifying the properties of organic materials. The 1,3-difluoro substitution pattern in 2-Ethyl-1,3-difluorobenzene creates a distinct electronic environment that can be exploited in the design of materials with tailored functionalities.

Precursor for High-Performance Polymers and Coatings

While direct polymerization of this compound is not widely documented, its structural motifs are found in monomers used for creating high-performance polymers. Fluorinated monomers are known to produce polymers with superior properties. For example, related compounds like 2,6-difluorostyrene (B1303422), which features a vinyl group instead of an ethyl group, readily copolymerize with monomers such as acrylates and methacrylates. This process yields high-performance polymers with significantly enhanced thermal and chemical stability. The incorporation of the difluorobenzene moiety is a key factor in achieving these desirable characteristics.

The presence of fluorine atoms in a polymer backbone generally enhances its performance. Benzene (B151609) itself can be a monomer for conducting polymers like poly(para-phenylene), which is noted for its high thermal stability and mechanical strength. researchgate.net The introduction of fluorine, as seen in derivatives of this compound, is a strategy to further improve these properties.

Table 1: Comparison of Properties in Fluorinated vs. Non-Fluorinated Polymer Systems (Data derived from analogous fluorinated styrene (B11656) systems)

| Property | Standard Polymer | Fluorinated Copolymer | Reference |

| Thermal Stability | Moderate | High thermal resistance suitable for demanding applications. | |

| Chemical Resistance | Susceptible to certain solvents | Enhanced resistance to solvents and harsh chemicals. | |

| Mechanical Strength | Standard | Improved tensile strength and flexibility. |

Components in Specialty Chemical Formulations

Fluorinated aromatic compounds are crucial building blocks in the synthesis of complex molecules for various industries. Intermediates like 1-ethynyl-2,3-difluorobenzene (B3029108) and 2-(1,1-difluoroethyl)-1,3-difluorobenzene (B1440232) serve in the production of advanced materials and specialty chemicals. smolecule.com By analogy, this compound can function as a key intermediate. Its ethyl group can be functionalized, or the aromatic ring can undergo further substitution, allowing for its integration into larger, more complex molecules designed for specific applications in industrial chemistry. smolecule.com

Influence on Material Thermal and Chemical Resistance Properties

In materials derived from precursors like this compound, the electron-withdrawing effect of the fluorine atoms creates a less electron-rich aromatic system. This modification can increase the material's resistance to oxidative degradation and chemical attack. Research on related fluorinated compounds demonstrates this principle; for instance, copolymers derived from 2,6-difluorostyrene exhibit high thermal resistance and enhanced resilience against various solvents. Similarly, a complex organic semiconductor containing a difluorophenyl group was found to be thermally stable up to approximately 300°C. ekb.eg These findings underscore the general principle that incorporating the difluorobenzene structure enhances material robustness.

Contributions to Optoelectronics and Electronics

The unique electronic properties conferred by fluorine substitution make fluorinated aromatics highly suitable for applications in optoelectronics and electronics. High-purity grades of related compounds, such as 1-ethynyl-2,3-difluoro-4-methoxybenzene, are specifically marketed for these applications, highlighting the value of the difluorobenzene core in this sector.

Synthesis of Fluorinated Phenacene Derivatives for Electronic Applications

Phenacenes are a class of polycyclic aromatic hydrocarbons (PAHs) studied for their potential as organic semiconductors. The strategic fluorination of the phenacene core is a key strategy for developing advanced functional materials. beilstein-journals.org While this compound is not a direct precursor, the synthesis of fluorinated phenacenes often involves the cyclization of fluorinated biaryls. beilstein-journals.orgresearchgate.net

Research shows that the synthesis of octafluorinated phenacenes can be achieved through a key step known as the Mallory photoreaction of fluorinated diarylethenes. beilstein-journals.orgbeilstein-journals.org The introduction of fluorine atoms onto the terminal benzene rings of the phenacene structure has been found to systematically alter their electronic and absorption spectra. beilstein-journals.org Furthermore, fluorination can enhance the solubility of these materials without compromising the planarity of the molecular structure, which is crucial for electronic applications. researchgate.net Donor-acceptor dyes containing difluorophenyl groups have also been synthesized for use in organic electronics, demonstrating the versatility of this structural unit. researchgate.net

Design of Nonlinear Optical Materials

Nonlinear optical (NLO) materials are essential for technologies like optical computing and telecommunications. rsc.org The design of organic NLO materials often involves creating molecules with a large dipole moment, typically by incorporating both electron-donating and electron-accepting groups into a conjugated system. google.com

Fluorine atoms are strongly electron-withdrawing, and their incorporation into aromatic systems is a known strategy for engineering NLO properties. bohrium.com Studies on fluorinated terphenyls, which are larger conjugated systems, show that they can possess a significant third-order NLO response. rsc.org The design of these materials often starts with functionalized benzene rings. The structure of this compound, featuring an electron-donating alkyl group (ethyl) and electron-withdrawing fluorine atoms, provides a basic donor-acceptor framework. This makes it a potentially useful building block for constructing more complex molecules with enhanced NLO properties, which are of significant interest for use in optoelectronic devices. bohrium.comresearchgate.net

Table 2: Research Findings on Related Fluorinated Compounds for Optoelectronics

| Compound Type | Application/Finding | Key Property/Effect | Reference |

| Fluorinated Phenacenes | Organic Functional Molecules | Fluorination alters UV-vis and fluorescence spectra; enhances solubility. | beilstein-journals.orgresearchgate.net |

| Difluorophenyl-based Dyes | Organic Electronics | Used as building blocks in donor-acceptor dyes. | researchgate.net |

| Fluorinated Aryl Derivatives | Nonlinear Optical (NLO) Materials | Fluorinated compounds exhibit significant hyperpolarizability, indicating NLO potential. | bohrium.com |

| Fluorinated Terphenyls | Third-Order NLO Materials | Centrosymmetric fluorinated terphenyls show potential as efficient third-order NLO molecules. | rsc.org |

Application in Liquid Crystalline Systems

The unique electronic and steric properties of the this compound moiety make it a theoretical building block of interest for the design of advanced liquid crystalline materials. The introduction of fluorine atoms into the core of liquid crystal molecules can significantly alter their physical properties, including melting point, mesophase behavior, and dielectric anisotropy. mdpi.comtandfonline.com

Synthesis of Fluorinated Discotic Liquid Crystals

While direct synthesis routes starting from this compound to form discotic liquid crystals are not extensively detailed in the provided research, the general strategies for creating fluorinated discotic liquid crystals, particularly those based on triphenylene (B110318) cores, offer a viable pathway. A versatile method involves the photocyclodehydrofluorination (PCDHF) reaction combined with nucleophilic aromatic substitution (SNAr) reactions. rsc.orgresearchgate.net This approach allows for the controlled placement of fluorine atoms and alkoxy tails on a triphenylene core, which is crucial for inducing and tuning the properties of the resulting discotic mesophases. rsc.orgresearchgate.net

The synthesis process can be conceptualized as starting with appropriately substituted precursors that can be coupled to form a polyaromatic core. For instance, the synthesis of fluorinated triphenylene derivatives has been achieved through the coupling of precursors like o-terphenyls, which then undergo PCDHF. researchgate.net The strategic placement of fluorine atoms, as would be provided by a this compound-derived unit, is a key factor in the molecular self-assembly that leads to the formation of columnar mesophases. researchgate.netresearchgate.net These columnar structures are of high interest for their potential applications in electronic devices due to their charge transport properties. researchgate.net

Structure-Property Relationships in Liquid Crystalline Phases

The substitution pattern of fluorine atoms and alkyl groups on an aromatic core has a profound impact on the resulting liquid crystalline properties. Research on fluorinated triphenylene-based discotic liquid crystals has shown that a minimum of two fluorine substituents on the core is necessary to induce a mesophase. researchgate.net Specifically, the presence of a fluorine atom at the 1-position of the triphenylene core was found to be critical for mesophase formation in the studied systems. researchgate.net

The introduction of fluorine atoms generally leads to a decrease in melting temperatures compared to their non-fluorinated analogues. mdpi.com The number and position of these atoms also dictate the type of mesophase that forms. For example, in certain systems, inner core lateral substitution with fluorine tends to stabilize smectic phases, whereas substitution on the outer core can promote the formation of nematic phases. mdpi.com The 1,3-difluoro substitution pattern, in particular, creates a significant lateral dipole, which can enhance dipole-dipole interactions and influence the packing of molecules within the liquid crystalline phase, potentially leading to the formation of intercalated or modulated smectic phases. researchgate.net

The combination of the ethyl group at the 2-position and the fluorine atoms at the 1- and 3-positions in a benzene ring would create a sterically and electronically asymmetric building block. This asymmetry can frustrate simple crystalline packing, thus lowering the melting point and broadening the temperature range of the liquid crystal phase, which is a desirable characteristic for many applications. mdpi.com

Development of Molecular Machines and Rotors

Difluorinated benzene derivatives are key components in the design of molecular-level machines and rotors due to their defined geometry and strong dipole moment, which allows for the study and control of rotary motion in the solid state. ucla.edujmcs.org.mx These molecular gyroscopes often consist of a rotating central part (the rotator) connected to a bulky, static part (the stator). ucla.edujmcs.org.mx

The 1,2- and 2,3-difluorophenylene units have been successfully incorporated as rotators in such systems. researchgate.net For example, 1,4-bis(3,3,3-triphenylpropynyl)-2,3-difluorobenzene has been synthesized and studied as a molecular gyroscope with a dipolar rotator. ucla.edujmcs.org.mx The synthesis of this type of molecule is typically achieved through a Sonogashira coupling reaction between a di-iodinated or di-triflate substituted difluorobenzene and a terminal alkyne bearing the bulky stator groups. ucla.edujmcs.org.mx

Q & A

Basic: What are the recommended synthetic routes for 2-Ethyl-1,3-difluorobenzene, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves halogenation or substitution reactions on pre-functionalized benzene derivatives. For example:

- Electrophilic Fluorination: Direct fluorination using agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions.

- Nucleophilic Aromatic Substitution (NAS): Replace halogen atoms (e.g., bromine in 2-bromo-1,3-difluorobenzene) with ethyl groups using Grignard reagents (e.g., ethylmagnesium bromide). Solvent choice (THF or diethyl ether) and slow reagent addition improve regioselectivity .

- Reductive Alkylation: Hydrogenate nitro or carbonyl intermediates (e.g., 2-nitro-1,3-difluorobenzene) with palladium catalysts under H₂ pressure.

Key Considerations:

- Monitor reaction progress via TLC or GC-MS.

- Optimize stoichiometry (e.g., excess fluorinating agents for complete substitution).

- Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent).

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹⁹F NMR: Identify fluorine environments (δ -110 to -125 ppm for aromatic fluorines).

- ¹H NMR: Assign ethyl group signals (triplet for CH₂CH₃ at δ 1.2–1.5 ppm and quartet for CH₂ at δ 2.4–2.7 ppm).

- Gas Chromatography-Mass Spectrometry (GC-MS): Confirm molecular ion ([M⁺] at m/z 156) and fragmentation patterns (e.g., loss of ethyl or fluorine groups).

- Infrared Spectroscopy (IR): Detect C-F stretches (1100–1250 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹).

- Elemental Analysis: Validate purity (>98%) by matching experimental and theoretical C/F ratios .

Advanced: How can computational methods predict regioselectivity in the synthesis of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate activation energies for competing reaction pathways (e.g., fluorination at C1 vs. C3). Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets.

- Molecular Orbital Analysis: Evaluate frontier orbitals (HOMO/LUMO) to identify reactive sites. Electron-withdrawing fluorine groups direct electrophiles to meta/para positions.

- Database Mining: Leverage Reaxys or SciFinder to compare analogous reactions and predict yields. For example, substituent effects from nitro or methyl groups can guide ethyl placement .

Example Workflow:

Model intermediate structures (e.g., 1,3-difluorobenzene with ethyl substituents).

Simulate transition states for fluorination or alkylation steps.

Validate predictions with experimental kinetic studies.

Advanced: What are the challenges in analyzing thermal stability and decomposition pathways of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure weight loss under controlled heating (e.g., 10°C/min in N₂). Decomposition typically occurs above 250°C, releasing HF or ethyl radicals.